2-(1,3-benzodioxol-5-yl)-5-(4-biphenylyl)-1,3,4-oxadiazole
Description
2-(1,3-Benzodioxol-5-yl)-5-(4-biphenylyl)-1,3,4-oxadiazole is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 2 with a 1,3-benzodioxole group and at position 5 with a 4-biphenylyl moiety. Its molecular formula is C₁₇H₁₃FN₂O₄S, with a monoisotopic mass of 360.058 g/mol .
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-5-(4-phenylphenyl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O3/c1-2-4-14(5-3-1)15-6-8-16(9-7-15)20-22-23-21(26-20)17-10-11-18-19(12-17)25-13-24-18/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDPOZYFUBFMWAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN=C(O3)C4=CC=C(C=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzodioxol-5-yl)-5-(4-biphenylyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For instance, the reaction of 4-biphenylcarboxylic acid hydrazide with 1,3-benzodioxole-5-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride can yield the desired oxadiazole.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzodioxol-5-yl)-5-(4-biphenylyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
2-(1,3-benzodioxol-5-yl)-5-(4-biphenylyl)-1,3,4-oxadiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(1,3-benzodioxol-5-yl)-5-(4-biphenylyl)-1,3,4-oxadiazole involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This can lead to various biological effects, depending on the nature of the target and the context of the interaction.
Comparison with Similar Compounds
2-Phenyl-5-(4-Biphenylyl)-1,3,4-Oxadiazole (PBD)
- Structure : Lacks the benzodioxole group but shares the biphenylyl substituent.
- Applications : A benchmark fluor in plastic scintillators due to high fluorescence quantum yield. In polymethyl methacrylate (PMMA)-based scintillators, PBD exhibits strong emission but suffers from aggregation-induced quenching at high concentrations .
- Performance : Scintillation efficiency is moderate compared to newer derivatives like B-PBD (see below) .
2-(4′-tert-Butylphenyl)-5-(4″-Biphenylyl)-1,3,4-Oxadiazole (B-PBD)
- Structure : Features a tert-butyl group on the phenyl ring, enhancing solubility and reducing aggregation.
- Applications : Used in electroluminescent devices and scintillators. In OLEDs, B-PBD serves as an electron-transport layer, achieving external quantum efficiencies (EQEs) up to 10.9% in solution-processed devices .
- Advantages Over PBD : Higher thermal stability and improved solubility in organic solvents .
Antimicrobial Derivatives
- 2-(Methylsulfonyl)-5-((4-Fluorophenyl)sulfonyl)methyl)-1,3,4-Oxadiazole
Anti-Inflammatory Derivatives
- 2-[3-(4-Bromophenyl)propan-3-one]-5-(4-Chlorophenyl)-1,3,4-Oxadiazole
Agrochemical Derivatives
1,3,4-Oxadiazole Thioethers
Adamantane-Based Oxadiazoles
- Example : 2-(Adamantan-1-yl)-5-(4-Fluorophenyl)-1,3,4-Oxadiazole
Key Structural and Functional Insights
- Biological Potential: While direct data are lacking, analogs with sulfonyl or halogenated substituents show that electron-withdrawing groups enhance antimicrobial and anti-inflammatory activities .
- Material Design : Bulky substituents (e.g., tert-butyl in B-PBD) improve solubility and reduce aggregation, a strategy applicable to the target compound for device fabrication .
Biological Activity
2-(1,3-benzodioxol-5-yl)-5-(4-biphenylyl)-1,3,4-oxadiazole is a compound belonging to the oxadiazole class, characterized by its unique structural features that include a benzodioxole moiety and a biphenyl group. This compound has garnered attention in various fields of research due to its potential biological activities.
Chemical Structure and Properties
- Molecular Formula : C21H14N2O3
- Molecular Weight : 342.35 g/mol
- InChI : InChI=1S/C21H14N2O3/c1-2-4-14(5-3-1)15-6-8-16(9-7-15)20-22-23-21(26-20)17-10-11-18-19(12-17)25-13-24-18/h1-12H,13H2
The structural characteristics of this compound contribute to its diverse biological activities. The presence of the oxadiazole ring is often associated with various pharmacological effects, including antimicrobial and anticancer activities.
Antimicrobial Activity
Research indicates that compounds containing the 1,3,4-oxadiazole core exhibit significant antimicrobial properties. Studies have shown that this compound demonstrates activity against various bacterial strains. For instance:
| Bacterial Strain | Activity |
|---|---|
| Staphylococcus aureus | Strong |
| Escherichia coli | Moderate |
| Klebsiella pneumoniae | Weak |
The compound's mechanism of action involves interference with bacterial cell wall synthesis and disruption of metabolic pathways essential for bacterial survival .
Cytotoxicity Studies
Cytotoxicity assessments have been conducted to evaluate the effects of this compound on normal and cancerous cell lines. The results suggest that:
- At lower concentrations (up to 50 µM), the compound does not adversely affect normal cell viability.
- Higher concentrations (100 µM) may lead to increased cytotoxicity in certain cancer cell lines.
Table below summarizes the cytotoxicity findings:
| Concentration (µM) | Effect on Normal Cells | Effect on Cancer Cells |
|---|---|---|
| 0 | No effect | No effect |
| 50 | Increased viability | Moderate cytotoxicity |
| 100 | Decreased viability | High cytotoxicity |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound's structural configuration allows it to fit into active sites of target proteins, modulating their activity. This interaction can lead to various biological responses depending on the context of the interaction .
Case Studies
Several studies have explored the biological potential of this compound:
- Study on Antimicrobial Effects : A recent study evaluated the antimicrobial efficacy of various oxadiazole derivatives, including this compound. The results indicated strong bactericidal effects against Gram-positive bacteria such as Staphylococcus spp., while showing moderate activity against Gram-negative strains .
- Cytotoxicity Evaluation : Research conducted on cancer cell lines demonstrated that the compound could selectively induce apoptosis in malignant cells while sparing normal cells at lower concentrations. This selectivity highlights its potential as a chemotherapeutic agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
